Salicortin

説明

特性

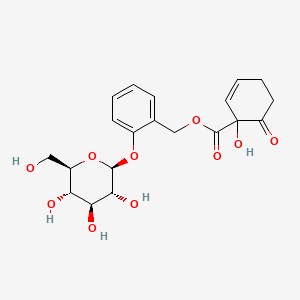

IUPAC Name |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDNLUMNELLDDD-QZFWYPLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952264 | |

| Record name | [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29836-41-7 | |

| Record name | Salicortin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALICORTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI29948E0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Salicortin in Salix Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicortin, a prominent salicyl alcohol glycoside in Salix species (willows), is a key specialized metabolite with significant ecological roles and a history of medicinal use, being a precursor to salicylic acid. The elucidation of its biosynthetic pathway is crucial for understanding the chemical ecology of Salix and for potential biotechnological applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the enzymatic steps from the primary metabolism to the final product. It includes a summary of quantitative data from related species, detailed experimental protocols for key analytical and molecular techniques, and visual diagrams of the pathway and experimental workflows to facilitate comprehension and further research.

Introduction

The genus Salix, comprising willows, is renowned for its production of a diverse array of specialized metabolites, among which salicinoids are a characteristic and abundant class. This compound, a major salicinoid, is an ester of salicin and 1-hydroxy-6-oxo-2-cyclohexene-1-carboxylic acid (HCH). These compounds play a vital role in defending the plant against herbivores and pathogens. The biosynthetic pathway of this compound has been a subject of intense research, and while significant progress has been made, particularly through studies in the closely related genus Populus, the complete pathway and its regulation in Salix are still being fully uncovered. This guide synthesizes the current knowledge to provide a detailed technical overview for researchers in the field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the shikimate and phenylpropanoid pathways, starting with the aromatic amino acid L-phenylalanine. The pathway can be broadly divided into three main stages: the formation of benzoyl-CoA and salicyl alcohol precursors, the condensation to form salicyl benzoate, and the subsequent glycosylation and modification to yield this compound.

Upstream Phenylpropanoid Pathway

The initial steps of the pathway are well-established components of general phenylpropanoid metabolism:

-

L-Phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .

-

trans-Cinnamic acid is then converted to benzoyl-CoA through a series of reactions that can involve a β-oxidative pathway.

Formation of Key Intermediates

Two key branches emerge for the synthesis of the core components of this compound:

-

Formation of Benzyl Benzoate and Salicyl Benzoate:

-

Benzoyl-CoA:benzyl alcohol O-benzoyltransferase (BEBT) catalyzes the formation of benzyl benzoate from benzoyl-CoA and benzyl alcohol.

-

Benzoyl-CoA:salicyl alcohol O-benzoyltransferase (SABT) catalyzes the formation of salicyl benzoate from benzoyl-CoA and salicyl alcohol. Salicyl benzoate is a critical intermediate in the this compound pathway.

-

Glycosylation and Final Assembly

The final steps involve the glycosylation of the salicyl benzoate intermediate:

-

A UDP-dependent glycosyltransferase, UGT71L1 , has been identified as a key enzyme that glycosylates salicyl benzoate to form salicyl benzoate glucoside .[1]

-

Subsequent enzymatic steps, which are still under investigation, are proposed to modify the salicyl benzoate glucoside to form the HCH moiety and ultimately yield This compound .

Quantitative Data

Quantitative analysis of this compound and its precursors is essential for understanding the flux through the pathway and the effects of genetic modifications. While extensive data for Salix species is still being gathered, studies on the closely related Populus genus provide valuable insights.

| Compound | Wild Type Level (relative) | UGT71L1 Knockout Level (relative) | Fold Change | Species | Reference |

| This compound | 100% | ~5-10% | ~10-20 fold decrease | Populus tremula x alba | [2] |

| Tremulacin | 100% | ~5-10% | ~10-20 fold decrease | Populus tremula x alba | [2] |

| Salicin | 100% | ~50% | ~2 fold decrease | Populus tremula x alba | [2] |

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Salix species.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for functional analysis of this compound biosynthesis genes.

Experimental Protocols

Quantification of this compound and Intermediates by HPLC-MS

This protocol provides a general framework for the analysis of salicylates. Optimization may be required depending on the specific instrumentation and Salix species.

Objective: To quantify this compound and its precursors in Salix leaf tissue.

Materials:

-

Lyophilized and ground Salix leaf tissue

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound standard

-

HPLC-MS system (e.g., Agilent 1200 series with a C18 column coupled to a Q-TOF mass spectrometer)

Procedure:

-

Extraction:

-

Weigh approximately 10 mg of lyophilized leaf powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried extract in 200 µL of 50% methanol.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Operate in negative ion mode, scanning a mass range of m/z 100-1000. Use targeted MS/MS for quantification of specific compounds.

-

-

Quantification:

-

Prepare a standard curve of this compound in 50% methanol at a range of concentrations (e.g., 0.1 to 100 µg/mL).

-

Analyze the standards using the same HPLC-MS method.

-

Integrate the peak area for this compound in both the samples and standards.

-

Calculate the concentration of this compound in the samples based on the standard curve.

-

Heterologous Expression and Assay of UGT71L1

This protocol describes the expression of a candidate glycosyltransferase in E. coli and a subsequent in vitro enzyme assay.

Objective: To confirm the glycosyltransferase activity of a candidate UGT enzyme.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET-28a)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Ni-NTA affinity chromatography column

-

Salicyl benzoate (substrate)

-

UDP-glucose (sugar donor)

-

Tris-HCl buffer (pH 7.5)

-

DTT (Dithiothreitol)

Procedure:

-

Cloning and Expression:

-

Clone the coding sequence of the candidate Salix UGT71L1 gene into the pET-28a vector.

-

Transform the expression vector into E. coli BL21(DE3) cells.

-

Grow a 50 mL overnight culture of the transformed cells in LB medium with the appropriate antibiotic.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C overnight.

-

Harvest the cells by centrifugation and store the pellet at -80°C.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Lyse the cells by sonication.

-

Centrifuge to pellet the cell debris and collect the supernatant.

-

Apply the supernatant to a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM salicyl benzoate, 2 mM UDP-glucose, and the purified enzyme (e.g., 1-5 µg).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Analyze the reaction products by HPLC-MS to detect the formation of salicyl benzoate glucoside.

-

CRISPR/Cas9-mediated Gene Knockout in Salix

This protocol provides a general workflow for generating knockout mutants in Salix using CRISPR/Cas9 technology.

Objective: To create a loss-of-function mutant for a gene in the this compound biosynthetic pathway.

Materials:

-

Agrobacterium tumefaciens strain (e.g., EHA105)

-

Binary vector for plant transformation containing Cas9 and a guide RNA (gRNA) expression cassette.

-

Salix explants (e.g., stem segments or leaf discs)

-

Co-cultivation medium, selection medium, and regeneration medium (specific formulations may vary by Salix species).

Procedure:

-

gRNA Design and Vector Construction:

-

Design two or more gRNAs targeting a conserved exon in the gene of interest using a tool like CRISPR-P.

-

Synthesize and clone the gRNAs into the binary vector.

-

Transform the final vector into Agrobacterium tumefaciens.

-

-

Agrobacterium-mediated Transformation:

-

Prepare sterile Salix explants.

-

Grow the Agrobacterium culture carrying the CRISPR/Cas9 construct to the mid-log phase.

-

Infect the explants with the Agrobacterium suspension.

-

Co-cultivate the explants on a suitable medium for 2-3 days in the dark.

-

-

Selection and Regeneration:

-

Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) and a bacteriostatic agent (e.g., cefotaxime) to kill the Agrobacterium.

-

Subculture the explants every 2-3 weeks until calli and shoots develop.

-

Transfer the regenerated shoots to a rooting medium.

-

-

Molecular Analysis of Transgenic Plants:

-

Extract genomic DNA from the putative transgenic plants.

-

Perform PCR to confirm the presence of the Cas9 transgene.

-

Amplify and sequence the target region of the gene of interest to identify mutations (insertions, deletions, or substitutions) induced by CRISPR/Cas9.

-

Segregate out the Cas9 transgene in subsequent generations if transgene-free edited plants are desired.

-

Conclusion

The biosynthesis of this compound in Salix is a complex pathway that is progressively being unraveled. The identification of key enzymes such as SABT and UGT71L1 has provided significant breakthroughs. Future research should focus on the characterization of the remaining unknown enzymatic steps, particularly those involved in the formation of the HCH moiety. The application of advanced molecular techniques like CRISPR/Cas9 will be instrumental in functionally validating candidate genes and further dissecting the pathway. A complete understanding of this compound biosynthesis will not only enhance our knowledge of plant chemical defense but also open up possibilities for the metabolic engineering of salicylates for various applications.

References

A Comparative Analysis of the Biological Activities of Salicortin and Salicin

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the biological activities of two closely related natural compounds, salicortin and salicin. Both are phenolic glycosides found predominantly in species of Salix (willow) and Populus (poplar) trees and have been recognized for their medicinal properties, most notably their anti-inflammatory effects. This document delves into their comparative anti-inflammatory, anticancer, and antioxidant activities, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of their mechanisms of action.

Comparative Biological Activity: A Quantitative Overview

The biological activities of this compound and salicin have been investigated in various in vitro and in vivo models. While both compounds exhibit therapeutic potential, their potency can differ significantly. This section summarizes the available quantitative data to facilitate a direct comparison.

Anti-inflammatory Activity

Both this compound and salicin are known for their anti-inflammatory properties. Salicin is famously the natural precursor to aspirin (acetylsalicylic acid) and is metabolized in the body to salicylic acid, which exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This compound also demonstrates significant anti-inflammatory effects, often with greater potency than salicin in certain assays.

| Compound | Assay | Model System | Concentration | Inhibition/Effect | Reference |

| This compound | PGE2 Release Assay | LPS-stimulated human PBMCs | 25 µg/mL | 72% inhibition (PGE2 release reduced to 28% of control) | |

| Salicin | PGE2 Release Assay | LPS-stimulated human PBMCs | 5 and 25 µg/mL | No significant inhibition of PGE2 release | |

| This compound | iNOS Expression & NO Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | Significant suppression | |

| This compound | Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | Significant inhibition | |

| Salicin | Pro-inflammatory Cytokine Production (TNF-α, IL-6, MCP-1) | IL-1β-induced retinal endothelial cells | Not specified | Significant reduction |

Anticancer Activity

The potential of salicylates in cancer prevention and treatment is an active area of research. Both salicin and certain derivatives of this compound have shown cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Salicin | MCF-7 (Breast) | MTT Assay | Not explicitly stated, but cytotoxic effects observed | |

| Salicin | Panc-1 (Pancreatic) | MTT Assay | Not explicitly stated, but cytotoxic effects observed | |

| Acmophyllin A (this compound derivative) | PSN-1 (Pancreatic) | Not specified | ~35–40 μM | |

| Acmophyllin A (this compound derivative) | MCF-7 (Breast) | Not specified | ~35–40 μM | |

| Acmophyllin A (this compound derivative) | NCI-H460 (Lung) | Not specified | ~35–40 μM |

Antioxidant Activity

Both this compound and salicin possess antioxidant properties, contributing to their overall therapeutic effects by mitigating oxidative stress.

| Compound | Assay | Results | Reference |

| This compound | Not specified | Contributes to the antioxidant activity of willow bark extracts. | |

| Salicin | DPPH Assay | Salicylic acid, a metabolite of salicin, showed weak radical scavenging activity (EC50 > 800 µmol/assay). | |

| Salicin | Various | Exhibits antioxidant properties by reducing reactive oxygen species (ROS) production and increasing antioxidant enzyme expression. Willow bark extract containing salicin restored peroxidase and esterase activities. |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of compounds like this compound and salicin.

In Vitro Anti-inflammatory Assay: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory effects of test compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (this compound, Salicin) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent for Nitric Oxide (NO) quantification

-

ELISA kits for TNF-α, IL-1β, and IL-6 quantification

-

96-well and 24-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well or a 24-well plate at 1 × 10⁶ cells/mL and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound or salicin) for 1 hour.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) for 24 hours. Include a vehicle control (cells with solvent and LPS) and a negative control (cells with media only).

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (TNF-α, IL-1β, IL-6):

-

Collect the cell-free supernatants.

-

Quantify the concentration of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

In Vitro Anticancer Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, Panc-1)

-

Appropriate cell culture medium with supplements

-

Test compounds (this compound, Salicin)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 8 × 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 50 µL of serum-free media and 50 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization:

-

For adherent cells, carefully remove the medium and add 150 µL of a solubilization solvent to dissolve the formazan crystals.

-

For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and then add the solubilization solvent.

-

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm or 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antioxidant Assay: DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)

-

Test compounds (this compound, Salicin)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol

-

96-well plate or cuvettes

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compounds and the positive control in the chosen solvent.

-

Reaction Mixture: Add an aliquot of the sample solution to the DPPH solution. A typical ratio is 50 µL of sample to 5 mL of DPPH solution in a tube, or smaller volumes in a 96-well plate format.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and salicin are mediated through their interaction with specific cellular signaling pathways.

This compound's Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response, particularly the NF-κB and JNK MAPK pathways.

Caption: this compound inhibits LPS-induced inflammation via NF-κB and JNK pathways.

Salicin's Anti-inflammatory and Angiogenesis Inhibition Pathway

Salicin's primary anti-inflammatory mechanism involves its conversion to salicylic acid, which inhibits COX enzymes. Additionally, salicin has been shown to inhibit angiogenesis by blocking the ROS-ERK signaling pathway.

Caption: Salicin's dual action: anti-inflammatory and anti-angiogenesis pathways.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

Both this compound and salicin exhibit a range of valuable biological activities, with anti-inflammatory effects being the most prominent. The available data suggests that this compound may possess more potent direct anti-inflammatory activity in certain in vitro models compared to salicin, primarily through its inhibition of the NF-κB and JNK MAPK signaling pathways. Salicin's anti-inflammatory action is largely attributed to its metabolite, salicylic acid, a known COX inhibitor. Furthermore, both compounds show promise in the realm of cancer therapy and as antioxidants. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the therapeutic potential of these natural compounds and providing the necessary experimental frameworks for their further investigation. Direct comparative studies under standardized conditions are warranted to fully elucidate the relative potencies and therapeutic advantages of this compound versus salicin.

An In-depth Technical Guide to the Natural Sources and Distribution of Salicortin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicortin, a phenolic glycoside, is a prominent secondary metabolite in various plant species, particularly within the Salicaceae family. It plays a crucial role in plant defense mechanisms and has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-adipogenic effects. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and quantification are presented, alongside a summary of its concentration in various plant tissues. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug development and natural product chemistry.

Natural Sources and Distribution of this compound

This compound is predominantly found in woody plants belonging to the genera Populus (poplars and aspens) and Salix (willows).[1][2] These plants synthesize and accumulate this compound and related salicinoids as a defense mechanism against herbivores.[1] The concentration of this compound can vary significantly between different species, individual genotypes, and even within different tissues of the same plant.

Distribution in Plant Tissues

This compound is not uniformly distributed throughout the plant. The highest concentrations are often found in young, developing tissues, which are more vulnerable to herbivory.

-

Leaves: Young leaves typically exhibit the highest concentrations of this compound.[2] For instance, in Populus trichocarpa × deltoides, the yield of this compound from leaves was found to be 0.3% of the dry leaf weight.[1]

-

Bark: The bark of Populus and Salix species is a well-known source of salicylates, including this compound.[3][4]

-

Stems and Shoot Tips: Young stems and shoot tips also contain significant amounts of this compound. In Salix myrsinifolia, this compound was the most abundant salicylate in leaves (62% of total salicylates), stems (76%), and shoot tips (68%).[2]

The table below summarizes the quantitative data on this compound content in various Populus and Salix species and their different tissues.

| Plant Species | Tissue | This compound Concentration (% dry weight) | Reference |

| Populus trichocarpa × deltoides | Leaves | 0.3% | [1] |

| Populus tremuloides | Leaves | 9.6% | [5] |

| Populus fremontii | Leaves | 3.5% | [5] |

| Populus deltoides | Leaves | 6.8% | [5] |

| Salix myrsinifolia | Leaves | ~3.7% (calculated from 6% total salicylates with 62% being this compound) | [2] |

| Salix myrsinifolia | Stems | ~2.3% (calculated from <3% total salicylates with 76% being this compound) | [2] |

| Salix myrsinifolia | Shoot Tips | ~6.8% (calculated from >10% total salicylates with 68% being this compound) | [2] |

| Salix purpurea | Bark | 2.3% - 9.3% | [4] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that originates from the shikimate pathway. While the complete pathway is still under investigation, key enzymatic steps have been elucidated. The pathway begins with chorismate, a central intermediate in the synthesis of aromatic amino acids.

Caption: Proposed biosynthetic pathway of this compound from chorismate.

Experimental Protocols

Extraction and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for the extraction and purification of this compound from Populus leaves.[1][6]

1. Sample Preparation:

- Harvest fresh plant material (e.g., young leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

- Lyophilize the frozen tissue to dryness.

- Grind the dried tissue to a fine powder using a ball mill or mortar and pestle.

2. Extraction:

- Extract the ground plant material (e.g., 500 mg) with 70% methanol in water (v/v) at a ratio of 1:10 (w/v).

- Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath.

- Centrifuge the mixture at 4000 rpm for 15 minutes.

- Collect the supernatant. Repeat the extraction process two more times on the plant material pellet and pool the supernatants.

3. Purification (Solid-Phase Extraction - SPE):

- Condition a C18 SPE cartridge with methanol followed by deionized water.

- Load the pooled supernatant onto the SPE cartridge.

- Wash the cartridge with deionized water to remove polar impurities.

- Elute the this compound-containing fraction with methanol.

- Evaporate the methanol eluate to dryness under a stream of nitrogen or using a rotary evaporator.

4. Further Purification (Optional - Preparative HPLC):

- For higher purity, the dried extract can be reconstituted in a suitable solvent and subjected to preparative high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile or water/methanol gradient.

// Nodes

Start [label="Plant Material\n(e.g., Populus leaves)", fillcolor="#F1F3F4", fontcolor="#202124"];

Freeze_Dry [label="Freeze-drying", fillcolor="#FBBC05", fontcolor="#202124"];

Grind [label="Grinding", fillcolor="#FBBC05", fontcolor="#202124"];

Extraction [label="Extraction\n(70% Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Centrifugation [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"];

Supernatant [label="Supernatant\n(Crude Extract)", fillcolor="#F1F3F4", fontcolor="#202124"];

SPE [label="Solid-Phase Extraction\n(C18)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Purified [label="Purified this compound\nFraction", fillcolor="#F1F3F4", fontcolor="#202124"];

Analysis [label="Quantification\n(UHPLC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Start -> Freeze_Dry;

Freeze_Dry -> Grind;

Grind -> Extraction;

Extraction -> Centrifugation;

Centrifugation -> Supernatant;

Supernatant -> SPE;

SPE -> Purified;

Purified -> Analysis;

}

Caption: General experimental workflow for the extraction and analysis of this compound.

Quantification of this compound by UHPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Instrumentation:

-

UHPLC System: Equipped with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the compounds. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions (Negative ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), negative mode.

-

Capillary Voltage: -3.0 to -4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-500 °C.

-

Nebulizer Gas Flow: As per instrument recommendation.

-

MRM Transitions: For a triple quadrupole instrument, monitor the transition of the precursor ion [M-H]⁻ of this compound (m/z 423.1) to specific product ions.

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and adipogenesis.

Anti-inflammatory Effects: Inhibition of NF-κB and JNK Signaling

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[7][8][9] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of IκB kinase (IKK), which is a crucial step in the activation of the NF-κB pathway.[10] It also suppresses the phosphorylation of JNK.[7]

Caption: this compound inhibits inflammatory responses by blocking NF-κB and JNK signaling.

Anti-adipogenic Effects: Modulation of Adipogenesis-related Transcription Factors

This compound has demonstrated anti-adipogenic properties by inhibiting the differentiation of preadipocytes into mature adipocytes. This effect is mediated through the downregulation of key transcription factors that regulate adipogenesis, including CCAAT/enhancer-binding protein alpha (C/EBPα), peroxisome proliferator-activated receptor gamma (PPARγ), and sterol regulatory element-binding protein 1c (SREBP1c).

Caption: this compound inhibits adipogenesis by downregulating key transcription factors.

Conclusion

This compound is a naturally abundant phenolic glycoside with significant ecological and pharmacological importance. This guide has provided a detailed overview of its natural sources, distribution within plant tissues, and its biosynthetic pathway. The comprehensive experimental protocols for extraction and quantification offer a practical resource for researchers. Furthermore, the elucidation of its inhibitory effects on key signaling pathways, such as NF-κB, JNK, and those involved in adipogenesis, underscores its potential as a lead compound for the development of novel anti-inflammatory and anti-obesity therapeutics. Further research into the precise molecular targets of this compound and its in vivo efficacy will be crucial for translating its therapeutic potential into clinical applications.

References

- 1. The Absolute Configuration of this compound, HCH-Salicortin and Tremulacin from Populus trichocarpa × deltoides Beaupré - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Salicylates and Flavonoids in Poplar Bark and Leaves Based on IR, NIR, and Raman Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound suppresses lipopolysaccharide-stimulated inflammatory responses via blockade of NF-κB and JNK activation in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses lipopolysaccharide-stimulated inflammatory responses via blockade of NF-κB and JNK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Chemical structure and properties of Salicortin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicortin, a phenolic glycoside predominantly found in species of the Salix and Populus genera, has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details established protocols for its isolation, purification, and characterization, alongside methodologies for evaluating its anti-inflammatory and anti-adipogenic effects. Furthermore, this document elucidates the molecular mechanisms of action, including the modulation of key signaling pathways, supported by visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a salicin backbone esterified with 1-hydroxy-6-oxo-2-cyclohexene-1-carboxylic acid. Its chemical structure and properties are fundamental to its biological activity and are summarized below.

Chemical Identifiers and Molecular Structure

| Property | Value | Reference |

| IUPAC Name | [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | [1] |

| CAS Number | 29836-41-7 | [2] |

| Molecular Formula | C₂₀H₂₄O₁₀ | [1][3] |

| Molecular Weight | 424.4 g/mol | [1][3] |

| Canonical SMILES | C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O | [3] |

| InChI Key | CZDNLUMNELLDDD-JAIJEDJZSA-N | [3] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 141-142°C | [3][4] |

| Boiling Point (Predicted) | 664.8 ± 55.0°C | [3] |

| Density (Predicted) | 1.531 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in DMSO | [5] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, primarily attributed to its anti-inflammatory and anti-adipogenic properties. It also possesses anti-amnesic and immune-modulatory effects.[6]

Anti-inflammatory Activity

This compound has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][4] Its mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) expression and subsequent nitric oxide (NO) production.[1][4] Furthermore, it significantly inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][4] This anti-inflammatory effect is mediated through the blockade of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[1][4] this compound impedes the phosphorylation of IκB kinase (IKK) and inhibitor of kappa B alpha (IκBα), which are crucial steps in the activation of NF-κB.[1][4]

Anti-adipogenic Activity

In the context of metabolic disorders, this compound has demonstrated potent anti-adipogenic effects in 3T3-L1 preadipocytes.[7][8][9] It significantly inhibits adipocyte differentiation and lipid accumulation.[7][8][9] The underlying mechanism involves the downregulation of key lipogenic and adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPα and C/EBPβ), as well as their target genes like fatty acid synthase (FASN) and fatty acid-binding protein 4 (FABP4).[7]

Inhibition of Osteoclast Differentiation

This compound has also been found to inhibit osteoclast differentiation and bone resorption.[10] This is achieved by down-regulating the JNK and NF-κB/nuclear factor of activated T-cells c1 (NFATc1) signaling pathways, which are essential for osteoclastogenesis.[10]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

This protocol is a consolidated method based on established procedures for extracting this compound from plant materials like Populus or Salix species.[2][6]

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

-

Plant Material Preparation : Collect fresh plant material (e.g., leaves or bark of Populus or Salix species) and dry it thoroughly. Grind the dried material into a fine powder.

-

Solvent Extraction : Macerate the powdered plant material in a methanol:water solution or ethanol at room temperature.[2][3] Filter the extract to remove solid plant debris.

-

Liquid-Liquid Extraction : Concentrate the crude extract under reduced pressure. Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to fractionate the extract.

-

Flash Chromatography : Subject the bioactive fraction (typically the ethyl acetate or aqueous fraction) to flash chromatography on a suitable stationary phase (e.g., silica gel or Sephadex LH-20) for further separation.[6]

-

Preparative High-Performance Liquid Chromatography (HPLC) : Purify the this compound-containing fractions using preparative HPLC with a C18 column.[2][6] A common mobile phase is a gradient of methanol and water.[11]

-

Characterization : Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC-MS/MS and NMR.[12][13]

In Vitro Anti-inflammatory Assay

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound in RAW 264.7 macrophage cells.[4]

-

Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (MTT) : Plate cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for another 24 hours. Add MTT solution and incubate for 2 hours. Solubilize the formazan crystals with isopropanol and measure the absorbance at 570 nm to assess cytotoxicity.[4]

-

Nitric Oxide (NO) Determination : Plate 1x10⁶ cells/mL in 6-well plates. Pre-treat the cells with this compound for 3 hours, followed by stimulation with LPS (1 µg/mL) for 18 hours. Measure the nitrite concentration in the culture medium using the Griess reagent.[4]

-

Cytokine Measurement (ELISA) : Pre-treat cells with this compound for 3 hours and then stimulate with LPS (1 µg/mL) for 24 hours. Collect the culture medium and measure the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits.[4]

-

Western Blot Analysis : For signaling pathway analysis, pre-incubate cells with this compound for 3 hours and then stimulate with LPS (1 µg/mL) for 20 minutes. Prepare cell lysates and perform Western blot analysis using phospho-specific antibodies against IKKα/β, IκBα, and JNK.[4]

In Vitro Anti-adipogenic Assay

This protocol describes the method to assess the anti-adipogenic potential of this compound using 3T3-L1 preadipocytes.[8][14]

-

Cell Culture and Differentiation : Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum. To induce differentiation, grow cells to 70% confluency and then treat with a differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 3 days.[14] From day 3 onwards, replace the medium every 2-3 days with DMEM containing 10% FBS and 10 µg/mL insulin.

-

This compound Treatment : Treat the cells with various concentrations of this compound throughout the differentiation period.

-

Oil Red O Staining : After 7-10 days of differentiation, wash the mature adipocytes with PBS and fix with 10% formalin. Stain the intracellular lipid droplets with Oil Red O solution.[9]

-

Quantification of Lipid Accumulation : Elute the Oil Red O stain from the cells with isopropanol and measure the absorbance to quantify the extent of lipid accumulation.[9]

-

Gene Expression Analysis (RT-qPCR) : To investigate the effect on adipogenic transcription factors, extract total RNA from the cells at different time points during differentiation. Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the mRNA expression levels of PPARγ, C/EBPα, C/EBPβ, FASN, and FABP4.[8]

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with specific intracellular signaling cascades.

Inhibition of NF-κB and JNK Signaling in Inflammation

Caption: this compound's inhibition of the NF-κB and JNK signaling pathways.

Downregulation of Adipogenic Transcription Factors

Caption: this compound's role in the downregulation of adipogenesis.

References

- 1. This compound suppresses lipopolysaccharide-stimulated inflammatory responses via blockade of NF-κB and JNK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. This compound | 29836-41-7 | Benchchem [benchchem.com]

- 4. This compound suppresses lipopolysaccharide-stimulated inflammatory responses via blockade of NF-κB and JNK activation in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Salicylates in Willow Bark (Salix Cortex) for Targeting Peripheral Inflammation [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.skku.edu [pure.skku.edu]

- 8. Anti-Adipogenic Effects of this compound from the Twigs of Weeping Willow (Salix pseudolasiogyne) in 3T3-L1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits osteoclast differentiation and bone resorption by down-regulating JNK and NF-κB/NFATc1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of salicinoids by micro-high-performance liquid chromatography and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HPLC-MS/MS analysis of willow bark extracts contained in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

The Isolation of Salicortin: A Technical Guide to its Discovery, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicortin, a phenolic glycoside naturally occurring in various species of the Salix (willow) and Populus (poplar) genera, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, anti-adipogenic, and antibacterial properties. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and purification, and a summary of its known mechanisms of action. Quantitative data from various studies are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising bioactive compound.

Discovery and History

The journey to the isolation of this compound is rooted in the long history of medicinal willow bark use. For centuries, extracts from willow bark have been utilized to treat pain and fever, a practice that ultimately led to the development of aspirin. The active precursor in willow bark was identified as salicin in the 19th century.

The specific discovery and isolation of this compound, a more complex salicinoid, is credited to Thieme and Richter in the mid-1960s. Their pioneering work involved the extraction and characterization of this compound from Populus species, laying the groundwork for future research into its chemical properties and biological functions. Subsequent studies have focused on elucidating its structure, biosynthesis via the shikimate pathway, and its role as a plant defense compound against herbivores.

Quantitative Data: this compound Content and Isolation Yields

The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: this compound Content in Various Populus and Salix Species

| Plant Species | Plant Part | This compound Content (% dry weight) | Reference |

| Populus tremuloides | Leaves | 9.6% | [1] |

| Populus fremontii | Leaves | 3.5% | [1] |

| Populus deltoides | Leaves | 6.8% | [1] |

| Populus trichocarpa × deltoides | Leaves | 0.3% | [2][3] |

| Salix purpurea | Bark | 2.3% - 9.3% | [4][5] |

Table 2: Recovery and Purity of this compound from Populus species using a Standardized Protocol *

| Starting Material | Recovery Efficiency (%) | Purity (%) | Reference |

| Populus tremuloides leaves | 6 - 63% | >99% | [3] |

| Populus fremontii leaves | 6 - 63% | 58 - >99% | [3] |

| Populus deltoides leaves | 6 - 63% | 58 - >99% | [3] |

*Protocol involves methanol:water extraction, liquid-liquid extraction, flash chromatography, and preparative HPLC.

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of this compound, synthesized from established research protocols.

Extraction of this compound from Plant Material

This protocol outlines a common method for the initial extraction of salicinoids from dried and ground plant tissue.

Materials:

-

Dried and ground plant material (e.g., Populus or Salix leaves/bark)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Combine the dried, ground plant material with a methanol:water (e.g., 80:20 v/v) solution in a flask. A common ratio is 10 mL of solvent per gram of plant material.

-

Agitate the mixture for a specified period (e.g., 24 hours) at room temperature.

-

Separate the solvent from the plant material by filtration or centrifugation.

-

Collect the supernatant containing the crude extract.

-

Concentrate the crude extract using a rotary evaporator under reduced pressure to remove the methanol.

-

The resulting aqueous extract can be lyophilized or used directly for the subsequent purification steps.

Purification of this compound

A multi-step chromatographic approach is typically required to achieve high purity this compound.

Step 1: Liquid-Liquid Extraction (Optional Pre-purification)

-

Redissolve the crude aqueous extract in water.

-

Perform sequential extractions with solvents of increasing polarity, such as hexane and ethyl acetate, to remove nonpolar and moderately polar impurities. This compound will remain in the aqueous phase.

Step 2: Flash Chromatography

-

Adsorb the aqueous extract onto a solid support (e.g., silica gel or Celite).

-

Load the dried material onto a flash chromatography column packed with a suitable stationary phase (e.g., C18-reversed-phase silica).

-

Elute the column with a step or gradient solvent system. A common mobile phase is a mixture of water and methanol or acetonitrile, with the organic solvent concentration gradually increasing.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Pool and concentrate the this compound-rich fractions from the flash chromatography.

-

Dissolve the concentrated sample in the initial mobile phase for preparative HPLC.

-

Inject the sample onto a preparative reversed-phase HPLC column (e.g., C18).

-

Elute with an isocratic or gradient mobile phase of water and methanol or acetonitrile. The specific conditions should be optimized based on analytical HPLC runs.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm purity using analytical HPLC and characterize using spectroscopic methods (NMR, MS).

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Absolute Configuration of this compound, HCH-Salicortin and Tremulacin from Populus trichocarpa × deltoides Beaupré - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

The Metabolic Fate of Salicortin in Herbivores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicortin, a phenolic glycoside found in plants of the Salicaceae family (e.g., willows and poplars), represents a significant chemical defense against herbivory. Its metabolism in herbivores is a complex process involving enzymatic detoxification and chemical degradation, which varies notably between specialist and generalist herbivores. Understanding these metabolic pathways is crucial for research in chemical ecology, entomology, and has implications for drug development, given the pharmacological relevance of salicylates. This technical guide provides an in-depth overview of this compound metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Metabolic Pathways

The primary fate of ingested this compound in herbivores involves its breakdown into various metabolites. The specific pathways and end-products are influenced by the herbivore's digestive physiology, enzymatic capabilities, and degree of dietary specialization.

Specialist Herbivores (Lepidoptera: Notodontidae)

Specialist herbivores, such as the puss moth (Cerura vinula), have evolved sophisticated mechanisms to detoxify this compound, avoiding the production of toxic catechol.[1] The key to this detoxification is a reductive conversion of salicortinoids.[1]

The metabolic cascade in specialist lepidopteran herbivores proceeds as follows:

-

Reduction: this compound is initially reduced to salicortinol. This reductive step is crucial as it prevents the formation of the highly reactive and toxic ortho-quinone.[2][3]

-

Hydrolysis: The resulting salicortinol is then hydrolyzed, breaking the ester linkage to yield salicin and 1,5-dihydroxycyclohex-2-en-1-carboxylic acid (DHCH).[2]

-

Deglucosylation and Oxidation: Salicin can be further metabolized through deglucosylation to saligenin, which is then oxidized to salicylic acid.[4] DHCH can also be converted to salicylic acid.[5]

-

Conjugation: Finally, salicylic acid is conjugated with quinic acid to form various salicyloyl quinic acid esters, which are then excreted.[4][6] This conjugation represents a novel detoxification pathway.[4]

Generalist Herbivores

In contrast to specialists, generalist herbivores, such as the gypsy moth (Lymantria dispar), metabolize this compound in a way that leads to the formation of catechol.[5][7] This is considered a less adapted detoxification strategy, as catechol and its oxidized form, ortho-quinone, can be toxic by cross-linking proteins.[3]

The metabolic pathway in generalist herbivores typically involves:

-

Hydrolysis and Deglucosylation: this compound is hydrolyzed and deglucosylated, leading to the formation of saligenin and the unstable 1-hydroxy-6-oxocyclohex-2-en-1-carboxylic acid (6-HCH) moiety.

-

Formation of Catechol: Under the alkaline conditions of the insect midgut, the 6-HCH moiety is converted to catechol.[2]

-

Detoxification of Catechol: To mitigate the toxicity of catechol, generalists employ various conjugation mechanisms, forming metabolites such as catechol glucoside, catechol glucoside phosphate, and N-acetylcysteine catechol adducts.[7]

Mammalian Herbivores

Information on this compound metabolism in mammalian herbivores is less detailed compared to insect studies. However, studies on related phenolic glycosides and salicylates provide some insights. It is known that the gut microbiota plays a significant role in the metabolism of plant-derived polyphenols.[3][7] For instance, phenolic glycosides can be metabolized by gut bacteria into simpler phenolic compounds, which can then be absorbed.[3] In the case of salicylates, they are known to be metabolized in the liver and kidneys, often involving conjugation with glucuronic acid or glycine.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data from studies on this compound metabolism.

Table 1: Spontaneous and Enzymatic Degradation of Salicortinoids in vitro

| Compound | Condition | Incubation Time (h) | Remaining Compound (%) | Reference |

| This compound | pH 7.8, 25°C | 7.5 | 73 | [2] |

| HCH-Salicortin | pH 7.8, 25°C | 7.5 | 45 | [2] |

| Tremulacin | pH 7.8, 25°C | 7.5 | 69 | [2] |

| Salicortinoids | C. vinula midgut homogenate, pH 7.8 | 4 | 0 | [2] |

Table 2: Metabolites Identified in Frass of Notodontidae Specialist Herbivores [2]

| Metabolite | C. vinula | C. erminea | C. anachoreta | F. furcula | N. ziczac | P. tremula |

| Salicin | + | + | + | + | + | + |

| Salicylic acid | + | + | + | + | + | + |

| DHCH | + | + | + | + | + | + |

| Tremulacinol | + | + | + | - | + | + |

| Salicyloyl-quinic acid esters | + | + | + | + | + | + |

| Benzoyl-quinic acid esters | + | + | + | + | + | + |

(+ indicates presence, - indicates absence)

Experimental Protocols

Protocol 1: In Vitro Salicortinoid Metabolism Assay with Insect Midgut Homogenate

This protocol is adapted from studies on Cerura vinula.[2]

1. Preparation of Midgut Homogenate: a. Anesthetize a 5th instar larva by cooling at -20°C for 15 minutes. b. Dissect the larva ventrally to expose the midgut. c. Separate the midgut from the foregut and hindgut, and remove Malpighian tubules. d. Empty the midgut contents and rinse thoroughly with chilled phosphate-buffered saline (PBS) at pH 7.8. e. Homogenize the midgut tissue in a tissue grinder with 1 mL of chilled PBS (pH 7.8). f. Keep the homogenate on ice.

2. Incubation Assay: a. In a 1.5 mL microcentrifuge tube, mix 500 µL of the gut homogenate, 500 µL of PBS (pH 7.8), and 10 µL of a salicortinoid stock solution (10 mg/mL in DMSO). b. For a background control, mix 500 µL of gut homogenate, 500 µL of PBS (pH 7.8), and 10 µL of DMSO. c. Incubate the reactions at room temperature (25°C). d. Collect 100 µL aliquots at various time points (e.g., 0, 0.5, 1, 1.5, 2, 3, and 4 hours).

3. Sample Analysis: a. Quench the reaction in the aliquots by adding 100 µL of 0.1% formic acid in methanol. b. Centrifuge the samples at 13,200 rpm for 10 minutes at 4°C. c. Transfer the supernatant to an HPLC vial for analysis by HPLC-HR-ESI-MS.

Protocol 2: Extraction of Salicortinoids from Plant Material

This is a general protocol for the extraction of salicortinoids from Populus foliage.

1. Sample Preparation: a. Freeze-dry fresh plant leaves and grind them into a fine powder.

2. Extraction: a. Macerate the powdered plant material in a methanol:water solution (e.g., 80:20 v/v). b. Perform sequential liquid-liquid extractions to partition the salicortinoids. c. Use flash chromatography for initial purification of the extract.

3. Purification: a. Further purify the salicortinoid-containing fractions using preparative high-performance liquid chromatography (HPLC).

4. Quantification: a. Quantify the purified salicortinoids using ultra-high performance liquid chromatography (UHPLC) coupled with a diode array detector (DAD) and/or a mass spectrometer (MS).

Visualizations of Pathways and Workflows

Caption: Metabolic pathway of this compound in specialist herbivores.

Caption: Metabolic pathway of this compound in generalist herbivores.

Caption: General experimental workflow for studying this compound metabolism.

Conclusion

The metabolism of this compound in herbivores is a fascinating example of co-evolutionary adaptation. Specialist herbivores have developed highly efficient detoxification pathways that circumvent the production of toxic intermediates, whereas generalist herbivores rely on more generic conjugation mechanisms to deal with the toxic breakdown products. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate these complex interactions. Future research should focus on elucidating the specific enzymes involved in these pathways, exploring the metabolic fate of this compound in a wider range of herbivores, including mammals, and understanding the role of the gut microbiome in this process. Such knowledge will not only advance our understanding of chemical ecology but may also provide novel targets for pest management and drug development.

References

- 1. Plant-Derived (Poly)phenols and Their Metabolic Outcomes: The Pursuit of a Role for the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beneficial Effects of Phenolic Compounds on Gut Microbiota and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant secondary metabolites and gut health: the case for phenolic acids | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 5. A Mechanism to Transform Complex Salicinoids with Caffeoylquinic Acids in Lepidopteran Specialist Herbivores (Notodontidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive Conversion Leads to Detoxification of this compound-like Chemical Defenses (Salicortinoids) in Lepidopteran Specialist Herbivores (Notodontidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

The Biosynthesis of Salicortin and Tremulacin in Aspen: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biosynthesis of salicortin and tremulacin, two prominent phenolic glycosides in aspen (Populus species) that play a crucial role in the plant's defense against herbivores. The guide details the biosynthetic pathway, the key enzymes involved, the regulatory signaling cascades, quantitative data on metabolite levels, and protocols for key experiments.

Biosynthetic Pathway of this compound and Tremulacin

The biosynthesis of this compound and tremulacin originates from the phenylpropanoid pathway. While the complete pathway is still under investigation, significant progress has been made in identifying key intermediates and enzymatic steps. The pathway does not appear to directly involve salicylic acid as a precursor for the salicyl moiety[1][2].

The core of this compound and tremulacin is a salicyl alcohol glucoside, which is further modified. A key intermediate in the pathway is salicyl benzoate[2][3][4]. The enzyme UDP-glycosyltransferase UGT71L1 plays a central role in the glycosylation of salicyl benzoate[2][3][4][5]. Tremulacin is subsequently synthesized from this compound, indicating a sequential modification process[6][7]. There can be competition for this compound as a substrate for the synthesis of other salicinoid derivatives[6][7].

Below is a diagram illustrating the proposed biosynthetic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical model for short-term induction in quaking aspen (Populus tremuloides) foliage against herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Improved CRISPR/Cas9 System for Genome Editing in Populus by Using Mannopine Synthase (MAS) Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lindroth.russell.wisc.edu [lindroth.russell.wisc.edu]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Salicortin Extraction from Willow (Salix spp.) Bark

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salicortin is a phenolic glycoside found in the bark of various willow (Salix spp.) species. As a complex salicylate, it is a significant contributor to the anti-inflammatory and analgesic properties traditionally associated with willow bark preparations.[1][2] Unlike its more commonly known degradation product, salicin, this compound and its derivatives have demonstrated potent inhibitory activity against inflammatory mediators like prostaglandin E2 (PGE2).[1][3] However, this compound is a labile compound, susceptible to degradation under harsh extraction conditions, such as high temperatures or alkaline pH, which can hydrolyze it to salicin.[4][5] This protocol details a robust method for the extraction and purification of high-purity this compound, employing low-temperature ultrasonic extraction and multi-step chromatography to preserve its chemical integrity.

Comparative Summary of Extraction Methodologies

The selection of an extraction technique is critical for maximizing yield while minimizing the degradation of this compound. A comparison of common methods highlights the advantages of ultrasonic-assisted extraction for this purpose.

Table 1: Comparison of this compound Extraction Methods

| Extraction Method | Typical Solvent | Temperature | Duration | Advantages & Disadvantages |

|---|---|---|---|---|

| Ultrasonic-Assisted Extraction (UAE) | Ethanol/Water or Methanol/Water | Low (e.g., 40-60°C or ice bath) | 10-40 minutes | Advantages: High efficiency, short extraction time, reduced solvent consumption, and low temperature preserves labile compounds.[6][7] Disadvantages: Requires specialized equipment. |

| Maceration | Ethanol/Water | Room Temperature | Hours to Days | Advantages: Simple, requires minimal equipment. Disadvantages: Time-consuming, potentially lower extraction efficiency compared to modern methods. |

| Reflux Extraction | Ethanol or Methanol | Boiling Point of Solvent | 1-2 hours | Advantages: High extraction efficiency for stable compounds. Disadvantages: High temperature significantly increases the risk of this compound degradation and hydrolysis to salicin.[4] |

| Water Extraction | Deionized Water | 25-80°C | ~1 hour | Advantages: Environmentally friendly, inexpensive. Disadvantages: Strongly promotes the hydrolysis of this compound and other derivatives into salicin, making it unsuitable for isolating intact this compound.[4] |

Detailed Experimental Protocol

This protocol is optimized for the extraction and purification of intact this compound. It employs a low-temperature ultrasonic method followed by a multi-step purification workflow.

Materials and Equipment

-

Plant Material: Dried willow bark (Salix spp.), sourced from a reputable supplier.

-

Solvents: HPLC-grade methanol, ethanol, and deionized water.

-

Reagents: Formic acid (optional, for acidification).

-

Equipment: Laboratory mill/grinder, ultrasonic bath with temperature control, centrifuge, rotary evaporator, solid-phase extraction (SPE) manifold, C18 SPE cartridges, preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column, lyophilizer (freeze-dryer).

Recommended Extraction Parameters

The following parameters for Ultrasonic-Assisted Extraction (UAE) are recommended for optimal recovery of this compound while minimizing degradation.

Table 2: Quantitative Parameters for Optimized Ultrasonic Extraction

| Parameter | Value | Rationale |

|---|---|---|

| Plant Material | 10 g, Lyophilized & Powdered | Grinding increases the surface area for efficient extraction.[8] |

| Solvent | 80% Ethanol in Water (v/v) | Effective for a wide range of salicylates with good solubility.[7][9] |

| Solid-to-Solvent Ratio | 1:15 (w/v) | Ensures complete immersion and efficient mass transfer. |

| Technique | Ultrasonic Bath | Provides rapid and efficient extraction at low temperatures.[6][7] |

| Temperature | 40–50°C | Balances extraction efficiency with the thermal stability of this compound.[7][9] |

| Duration | 2 x 30 minutes | Multiple shorter extractions improve yield over a single long extraction.[9] |

Step-by-Step Methodology

Step 1: Sample Preparation

-

Freeze-dry (lyophilize) fresh willow bark to remove moisture while preserving chemical integrity.

-

Grind the dried bark into a fine powder (e.g., <0.5 mm particle size) using a laboratory mill.

Step 2: Ultrasonic-Assisted Extraction

-

Weigh 10 g of powdered willow bark into a suitable flask.

-

Add 150 mL of 80% ethanol solution.

-

Place the flask in an ultrasonic bath set to 40°C.

-

Sonicate for 30 minutes.

-

Separate the extract from the solid plant material by centrifugation followed by decanting the supernatant.

-

Repeat the extraction process on the plant material residue with an additional 150 mL of solvent to maximize yield.

-

Combine the supernatants from both extractions.

Step 3: Crude Extract Preparation

-

Filter the combined extract to remove any remaining fine particles.

-

Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C until the ethanol is removed, leaving an aqueous concentrate.

Step 4: Purification This is a sequential process to isolate this compound from the complex crude extract. An activity-guided fractionation approach is highly effective, where fractions are tested for their anti-inflammatory potential (e.g., PGE2 inhibition) to identify those rich in this compound.[1][3]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

-

Load the aqueous crude extract onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the this compound-containing fraction with a methanol-water mixture (e.g., 50-70% methanol). The optimal percentage should be determined empirically.[3]

-

-

Preparative HPLC:

-

Further purify the this compound-enriched fraction from SPE using a preparative reversed-phase HPLC system with a C18 column.[3][10]

-

Use a gradient elution with water and methanol (or acetonitrile) as the mobile phase.

-

Collect fractions and monitor via analytical HPLC or LC-MS to identify those containing pure this compound.[11]

-

-

Final Product Preparation:

-

Combine the pure this compound fractions.

-

Remove the solvent using a rotary evaporator.

-

Lyophilize the final product to obtain pure this compound as a dry powder.

-

Visualized Workflows and Pathways

Experimental Workflow Diagram

The entire process from raw material to purified compound is outlined below.

Caption: Workflow for this compound Extraction and Purification.

Simplified Anti-inflammatory Signaling Pathway

This compound and other salicylates from willow bark exert their anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which reduces the synthesis of pro-inflammatory prostaglandins.[1][2]

Caption: Inhibition of the COX-2 Pathway by Salicylates.

References

- 1. Identification of Salicylates in Willow Bark (Salix Cortex) for Targeting Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Method for extracting salicin from white willow bark - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102731587B - Method for extracting salicin from white willow bark - Google Patents [patents.google.com]

- 8. The process of extracting salicin from white willow bark extract. [greenskybio.com]

- 9. CN102731587A - Method for extracting salicin from white willow bark - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Quantification of Salicortin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicortin is a phenolic glycoside found in various species of Salix (willow) and Populus (poplar) trees. It is a significant plant secondary metabolite involved in defense against herbivores. Interest in this compound and related salicinoids extends to pharmacology due to their anti-inflammatory and analgesic properties, which are linked to their in-vivo conversion to salicylic acid. Accurate and precise quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control, efficacy studies, and new drug development.

This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The protocol covers sample preparation from plant material, instrumentation, and analytical procedures.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is designed for the extraction of this compound from dried, ground plant material such as Salix or Populus leaves or bark.

Materials:

-

Dried, ground plant material (e.g., willow bark)

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC vials

Procedure:

-